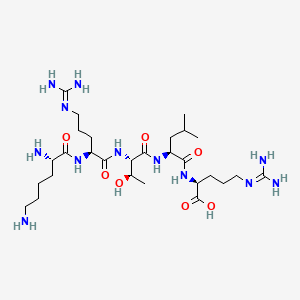
H-Lys-Arg-Thr-Leu-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Lys-Arg-Thr-Leu-Arg-OH” is a peptide composed of five amino acids: Lysine (Lys), Arginine (Arg), Threonine (Thr), Leucine (Leu), and Arginine (Arg). The “H-” at the beginning indicates that the peptide starts with a free amine group, and “-OH” at the end indicates that it ends with a free carboxyl group .
Synthesis Analysis
Peptides like “this compound” are typically synthesized using solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain attached to insoluble polymer beads . The process starts from the C-terminus and proceeds towards the N-terminus of the peptide.Molecular Structure Analysis
The molecular formula of “this compound” is C34H68N16O8, and its molecular weight is 829.01 . The exact structure would depend on the conformation of the peptide in its environment, which can be influenced by factors such as pH and the presence of other molecules .Chemical Reactions Analysis
As a peptide, “this compound” can undergo various chemical reactions. For example, it can be hydrolyzed to its constituent amino acids by proteolytic enzymes. It can also react with other molecules under certain conditions, such as in the presence of specific enzymes or reagents .Physical And Chemical Properties Analysis
The peptide “this compound” has a predicted density of 1.46±0.1 g/cm3 . Its storage temperature is recommended to be -20°C . The pKa, which is a measure of the acidity or basicity of a substance, is predicted to be 3.31±0.10 .Applications De Recherche Scientifique
Protein Kinase C (PKC) Substrate Synthesis : A study synthesized the peptide H-Lys-Arg-Thr-Leu-Arg-OH as a substrate for protein kinase C. This work also included the synthesis of a phosphopeptide analog and a detailed characterization of both the substrate and its phosphopeptide by C-H COSY 2D N.M.R. (de Bont et al., 2009).
Structure/Activity Relationship Studies in Neuropeptides : Research extended to structure and activity relationship studies of the neuropeptide proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH), evaluating the effects of various proctolin analogues, including peptides with basic amino acid residues, on in vitro heart preparation and isolated foregut of insects. This study explored the biological implications of these analogues in insects (Kuczer et al., 1998; Kuczer et al., 2006).
Analysis of Peptide Interactions and Properties : Various studies have explored the interactions and properties of peptides similar to this compound. This includes the investigation of peptide metabolism, effects of charge and molecular weight on transdermal peptide delivery by iontophoresis, and binding selectivity of essential amino acid guests to specific hosts. These studies contribute to a broader understanding of peptide behavior in different contexts and their potential applications in biological and chemical systems (Quistad et al., 1984; Abla et al., 2005; Gao et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56N12O7/c1-15(2)14-20(24(44)38-19(26(46)47)10-7-13-36-28(33)34)39-25(45)21(16(3)41)40-23(43)18(9-6-12-35-27(31)32)37-22(42)17(30)8-4-5-11-29/h15-21,41H,4-14,29-30H2,1-3H3,(H,37,42)(H,38,44)(H,39,45)(H,40,43)(H,46,47)(H4,31,32,35)(H4,33,34,36)/t16-,17+,18+,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIVVZKNEWRIPR-CEGNMAFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56N12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
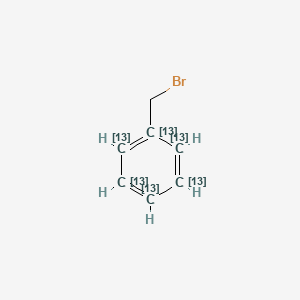
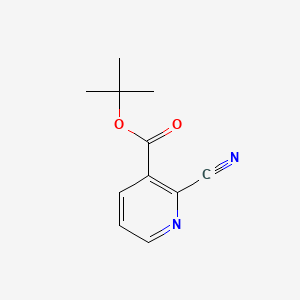


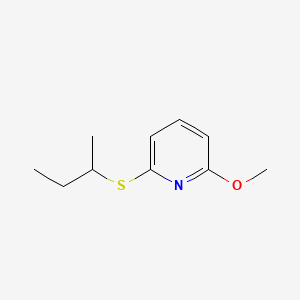
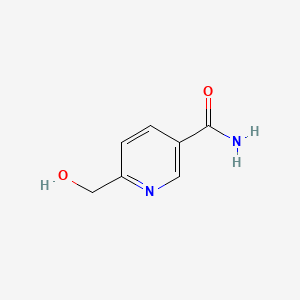

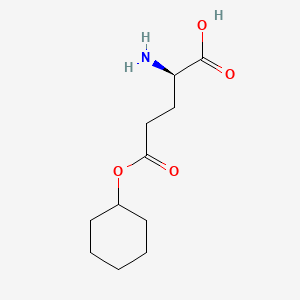
![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)
